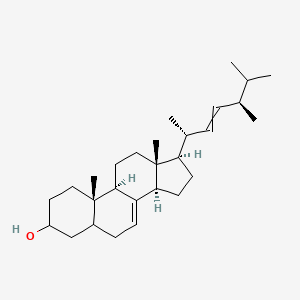
Ergosta-7,22-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergosta-7,22-dien-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C28H46O and its molecular weight is 398.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Pro-inflammatory Properties
Ergosta-7,22-dien-3-ol exhibits pro-inflammatory properties by stimulating nitric oxide production and inducing the expression of various immune-related genes. In studies involving J774A.1 macrophage cells, this compound was shown to enhance the production of Toll-like receptors (TLRs), cytokines, chemokines, and cellular adhesion molecules, suggesting its potential role as an immune system modulator .
2. Cell Cycle Arrest and Apoptosis
Research indicates that this compound can induce cell cycle arrest in neuroblastoma cells. At a concentration of 156 µg/mL, it caused a significant increase in the G0/G1 phase cell population, indicating its potential as an anti-cancer agent. While palmitic acid was found to contribute to pro-apoptotic activity, this compound also played a crucial role in this process .
3. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory effects when tested in combination with other fatty acids. It modulated classical inflammatory markers such as COX-2 and IL-6 and demonstrated efficacy in reducing inflammation pathways mediated by CHOP and NF-kB . The synergistic effects observed when combined with other compounds highlight its potential therapeutic applications in inflammatory diseases.
Summary of Research Findings
Case Studies
Case Study 1: Immune Modulation
In a study published in the International Journal of Medicinal Mushrooms, this compound was isolated from Ganoderma oerstedii and tested for its ability to modulate immune responses. The results indicated that it could significantly enhance TLR expression and cytokine production without cytotoxic effects on human cell lines .
Case Study 2: Cancer Research
Another investigation focused on the effects of this compound on neuroblastoma cells demonstrated that it could induce apoptosis through cell cycle arrest mechanisms. This suggests its potential as a therapeutic agent for neuroblastoma treatment .
特性
分子式 |
C28H46O |
|---|---|
分子量 |
398.7 g/mol |
IUPAC名 |
(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21?,22?,24+,25-,26-,27-,28+/m0/s1 |
InChIキー |
QOXPZVASXWSKKU-ICUQLCECSA-N |
異性体SMILES |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
同義語 |
ergosta-7,22-dien-3-ol ergosta-7,22-dien-3-ol, (3beta,22E)-isomer ergosta-7,22-dien-3-ol, (3beta,5alpha,6alpha,22E)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















